Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17481921
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O3 |
|---|---|
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m0/s1 |
| Standard InChI Key | HRHTUPLABYFOKC-DTWKUNHWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)C#N |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol. The stereochemistry at positions 2 and 4 (R-configuration) critically influences its biological interactions and synthetic applications . Key structural features include:
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Boc Protection: The tert-butyloxycarbonyl group at the 1-position enhances solubility in organic solvents and stabilizes the pyrrolidine amine during synthetic steps .
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Hydroxymethyl Group: Positioned at C2, this polar substituent facilitates hydrogen bonding with target proteins, as demonstrated in sphingosine kinase inhibitors .
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Cyano Group: At C4, the nitrile moiety acts as a bioisostere for carbonyl groups, modulating electronic properties and binding affinity .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₃ | Calculated |
| Molecular Weight | 226.27 g/mol | Calculated |
| Boiling Point | ~75–85°C (estimated) | |
| Density | ~1.05–1.15 g/cm³ | |
| Solubility | Chloroform, DMSO, methanol |
Synthetic Routes and Optimization
The synthesis of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves sequential functionalization of the pyrrolidine ring. A representative pathway is outlined below:
Step 1: Preparation of (2R,4R)-4-Cyano-2-(Hydroxymethyl)Pyrrolidine
Pharmacological Relevance and Applications
Sphingosine Kinase (SphK) Inhibition
Pyrrolidine derivatives with hydroxymethyl groups exhibit potent SphK1/SphK2 dual inhibition. Molecular docking reveals that the 2R-hydroxymethyl group hydrogen-bonds with Asp178 in SphK1, while the 4R-cyano group modulates hydrophobic interactions with the enzyme’s tail domain . In vitro assays show analogues with similar structures achieve 84% SphK1 inhibition at 1.0 μM .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Quantitative structure-activity relationship (QSAR) models highlight the importance of pyrrolidine substituents in DPP-IV inhibition. CoMFA and CoMSIA analyses demonstrate that electron-withdrawing groups (e.g., cyano) at C4 enhance inhibitory potency (pIC₅₀ = 8.2–9.1) .
Table 2: Biological Activity of Analogues
| Compound | % SphK1 Inhibition | % SphK2 Inhibition | DPP-IV pIC₅₀ |
|---|---|---|---|
| Alkyloxy analogue (C₉H₁₉) | 84 ± 2 | 44 ± 3 | - |
| Alkenyl analogue | 78 ± 2 | 37 ± 5 | - |
| Cyano-pyrrolidine derivative | - | - | 8.9 |
Industrial and Research Applications
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